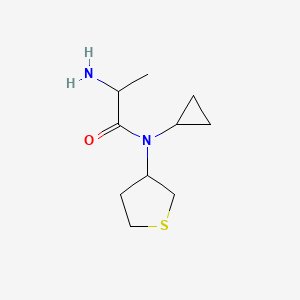

2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide

説明

2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is a versatile chemical compound widely used in scientific research for its diverse applications. It has a molecular formula of C10H18N2OS .

Synthesis Analysis

The synthesis of cyclopropane-containing compounds like 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide presents significant challenges for synthetic chemists . The introduction of the cyclopropane motif in a collection of recent total syntheses has been highlighted in various studies . An overview of the most important and widely used cyclopropanation techniques is presented, followed by a discussion of elegant approaches and clever solutions that have been developed to enable the synthesis of various unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .科学的研究の応用

Synthesis of Anticonvulsant Compounds

Compounds related to "2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide" have been investigated for their potential anticonvulsant properties. For example, the synthesis and anticonvulsant studies of N-Benzyl-3-[(chlorophenyl)amino]propanamides demonstrated significant activity against generalized seizures, highlighting their potential in epilepsy treatment (Idris, Ayeni, & Sallau, 2011).

Cycloaddition Reactions for Thiophene Derivatives

The (3+2)-Cycloaddition of donor–acceptor cyclopropanes with thiocyanate, facilitated by Yb(OTf)3, presents an efficient synthesis route for 2-amino-4,5-dihydrothiophenes. This process demonstrates the versatility of related compounds in synthesizing thiophene derivatives with a broad range of functional groups (Jacob et al., 2021).

Antifungal Activity

N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines and related amides have shown promising antifungal activity against various plant pathogenic fungi. These compounds underline the application of similar chemical structures in developing fungicides with potential agricultural applications (Arnoldi et al., 2007).

Synthesis of Amino Acid Derivatives

The concise synthesis of enantiomerically pure 2S-amino-3-(2′-aminomethyl-cyclopropyl)propionic acid, among other derivatives, illustrates the application of related compounds in creating new amino acid derivatives. These derivatives have potential applications in drug development and bioactive molecule synthesis (Altamore et al., 2013).

Urease Inhibition

Bi-heterocyclic propanamides have been synthesized and evaluated for their urease inhibitory potential, showing promising activity against this enzyme. Such compounds contribute to the development of treatments for conditions related to urease activity, such as certain types of ulcers and urinary tract infections (Abbasi et al., 2020).

作用機序

The mechanism of action of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is not explicitly mentioned in the literature. The compound’s diverse applications in scientific research suggest that it may interact with various biological targets.

Safety and Hazards

特性

IUPAC Name |

2-amino-N-cyclopropyl-N-(thiolan-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS/c1-7(11)10(13)12(8-2-3-8)9-4-5-14-6-9/h7-9H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFDIUJULUMFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C1CC1)C2CCSC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

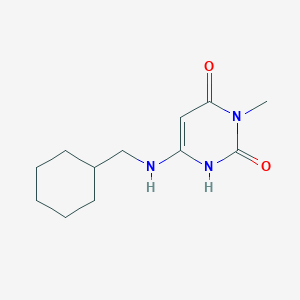

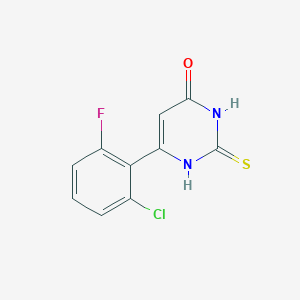

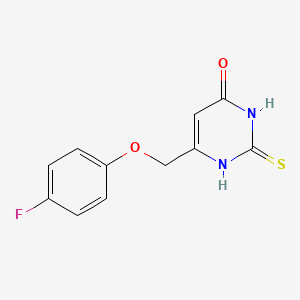

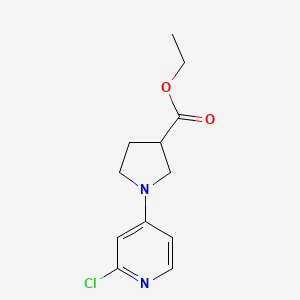

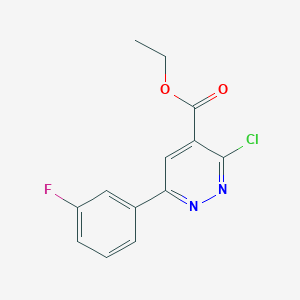

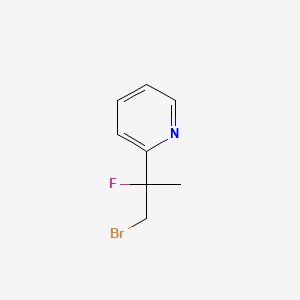

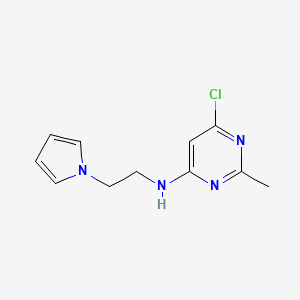

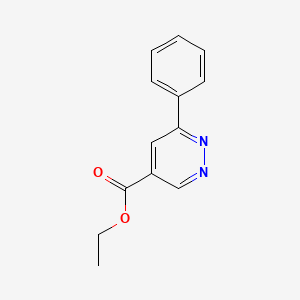

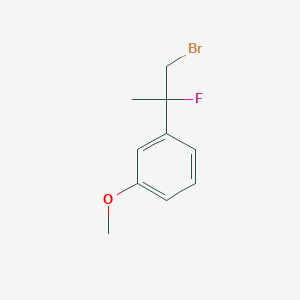

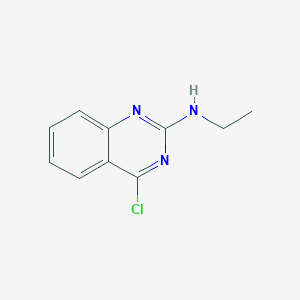

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)

![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1491860.png)

![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)

![2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1491867.png)